N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide
Description
This compound features a pyrano[4,3-c]pyrazole core substituted with a 1-methyl group and a 3-(trifluoromethyl)benzamide moiety.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-22-14-5-6-24-9-12(14)13(21-22)8-20-15(23)10-3-2-4-11(7-10)16(17,18)19/h2-4,7H,5-6,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPJFVCMWZSMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrano[4,3-c]pyrazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with benzamide: The final step involves coupling the pyrano[4,3-c]pyrazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification processes: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Differences
- Pyrano-Pyrazole Core: Unique to the target compound, this rigid bicyclic system contrasts with the pyrazolo-triazolo-pyrimidine cores in (Compounds 5–7) and the pyrazolo-pyridine in . Rigidity may influence conformational stability during receptor interactions.
- Benzamide Substituents: Target Compound: 3-(Trifluoromethyl)benzamide (electron-withdrawing, lipophilic). BK47836 (): 3-Cyanobenzamide (moderately electron-withdrawing, less lipophilic than CF₃). Compound 41 (): 4-((6-Trifluoromethyl)pyridinyl)methyl group (introduces a pyridine ring, altering polarity).
Molecular Weight and Drug-Likeness
The target compound’s intermediate molecular weight (~359) balances solubility and membrane permeability, whereas higher-weight analogs (e.g., Compound 5 at 518.2) may face challenges in bioavailability .
Physicochemical Properties
Melting Points and Solubility
- BK47836 (): No melting point data, but the cyano group may reduce packing efficiency compared to CF₃ analogs.
- Compounds 5–7 () : Melting points range from 115°C to 190°C, attributed to strong hydrogen bonding from amide groups and aromatic stacking .
Spectroscopic Characteristics
- IR Spectroscopy :
- ¹H NMR :
- The target’s CF₃ group would deshield adjacent protons, producing distinct shifts (e.g., aromatic protons near 7.5–8.0 ppm).
- Compound 41 (): Aromatic protons at 7.80 ppm (pyridine) and 6.75 ppm (imidazole) .
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure with a pyrano-pyrazole moiety and a trifluoromethylbenzamide group. The molecular formula is , with a molecular weight of approximately 321.29 g/mol.
2. Synthesis
The synthesis of this compound can be achieved through various organic reactions involving pyrazole derivatives and trifluoromethylated compounds. For instance, the introduction of the trifluoromethyl group can be performed using electrophilic fluorination techniques.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A derivative of this compound was tested against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound showed an IC50 value lower than that of doxorubicin, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Findings : Compounds with similar structural motifs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance membrane permeability and increase antibacterial activity .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity |
| Pyrano-Pyrazole Moiety | Contributes to anticancer activity |
| Benzamide Linkage | Increases binding affinity to target proteins |
While specific mechanisms for this compound are still under investigation, similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins . The trifluoromethyl group may also play a role in modulating enzyme interactions.
6. Conclusion
This compound represents a promising candidate for further development in anticancer and antimicrobial therapies. Ongoing research will clarify its full potential and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
